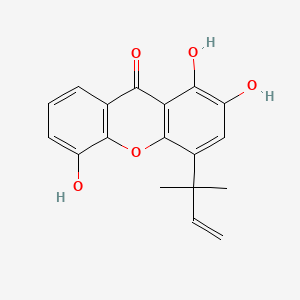
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one is a naturally occurring xanthone derivative isolated from the plant Symphonia globulifera. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound, like other xanthones, exhibits a range of pharmacological properties, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including globuxanthone, can be achieved through several methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthones often involves the extraction of these compounds from natural sources, such as plants. The isolation process typically includes solvent extraction, followed by chromatographic techniques to purify the desired xanthone derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study .
Common Reagents and Conditions: Common reagents used in the reactions involving globuxanthone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of globuxanthone can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of xanthone derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for synthesizing other biologically active compounds. In biology and medicine, globuxanthone exhibits anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development . Additionally, its unique chemical structure allows for the exploration of new therapeutic pathways and mechanisms of action .
Wirkmechanismus
The mechanism of action of globuxanthone involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways play crucial roles in cell proliferation, apoptosis, and survival. By targeting these pathways, globuxanthone exerts its anti-cancer and anti-inflammatory effects . The compound’s ability to interact with specific molecular targets, such as enzymes and receptors, further enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one shares structural similarities with other xanthone derivatives, such as symphoxanthone and mangostin. its unique substituents and functional groups confer distinct biological activities. For instance, globuxanthone’s anti-cancer properties may be more pronounced compared to other xanthones due to its specific interactions with molecular targets . Similar compounds include α-mangostin, β-mangostin, and garcinone E, each exhibiting varying degrees of pharmacological activities .
Eigenschaften
CAS-Nummer |
13586-28-2 |
|---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.321 |
IUPAC-Name |
1,2,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H16O5/c1-4-18(2,3)10-8-12(20)15(22)13-14(21)9-6-5-7-11(19)16(9)23-17(10)13/h4-8,19-20,22H,1H2,2-3H3 |
InChI-Schlüssel |
OBZOCMORJAPERH-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















